molecular formula C28H46Br2N2 B14435665 1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide CAS No. 76794-29-1

1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14435665
CAS No.: 76794-29-1
M. Wt: 570.5 g/mol
InChI Key: YCMXSWZOAIPABI-UHFFFAOYSA-L
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Description

1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound known for its unique electrochemical properties. This compound is part of the viologen family, which is characterized by the presence of bipyridinium units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an alkylating agent. The process can be summarized as follows:

    Starting Materials: 4,4’-bipyridine and 1-bromohexadecane.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Procedure: 4,4’-bipyridine is dissolved in the solvent, and 1-bromohexadecane is added dropwise.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct solubility and aggregation properties. This makes it particularly useful in applications requiring specific molecular interactions and self-assembly behavior .

Properties

CAS No.

76794-29-1

Molecular Formula

C28H46Br2N2

Molecular Weight

570.5 g/mol

IUPAC Name

1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C28H46N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27;;/h18-21,23-26H,3-17,22H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

YCMXSWZOAIPABI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]

Origin of Product

United States

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